

Application Notes & Protocols: Pharmacokinetic Profiling of Indole-2-Carboxamide Derivatives

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Compound of Interest

Compound Name: 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

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Introduction: The Critical Role of Pharmacokinetics in Developing Indole-2-Carboxamide Therapeutics

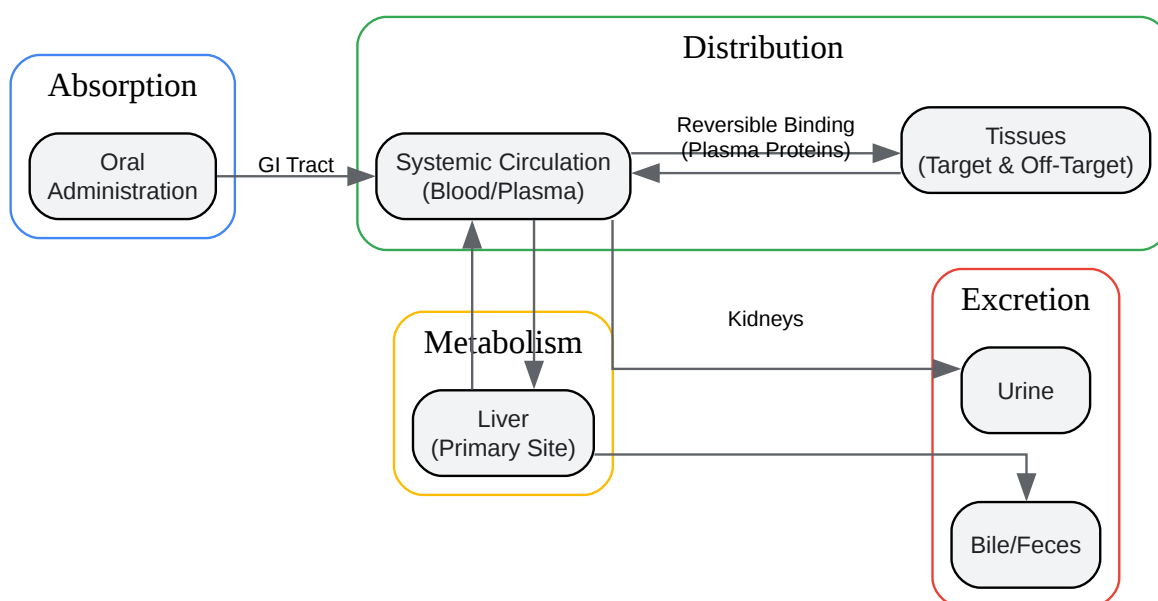
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anti-cancer, anti-mycobacterial, and anti-parasitic properties.[1][2] The journey of a promising indole-2-carboxamide derivative from a laboratory hit to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of the compound that reaches the target site and the duration of its action.[3] For the indole-2-carboxamide class, which can be susceptible to metabolic liabilities such as high microsomal clearance and poor solubility, a robust pharmacokinetic assessment is paramount to guide lead optimization and ensure the selection of candidates with desirable drug-like properties.[4]

This comprehensive guide provides detailed application notes and protocols for the essential pharmacokinetic studies required to characterize indole-2-carboxamide derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to empower

researchers, scientists, and drug development professionals to design and execute robust studies that yield reliable and translatable data.

I. The ADME Paradigm: A Conceptual Framework for Pharmacokinetic Studies

The pharmacokinetic properties of a drug candidate are defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive evaluation of each of these components is essential for building a complete pharmacokinetic profile.



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Figure 1: The ADME (Absorption, Distribution, Metabolism, and Excretion) pathway for an orally administered drug.

II. In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Response

In vivo pharmacokinetic studies in animal models are indispensable for understanding how a drug behaves in a complex biological system.[5] These studies provide crucial data on key

parameters such as bioavailability, clearance, volume of distribution, and half-life.

A. Rationale for Study Design

The choice of animal model, route of administration, and sampling schedule is dictated by the therapeutic indication and the physicochemical properties of the indole-2-carboxamide derivative. Rodents, particularly mice and rats, are commonly used for initial PK screening due to their well-characterized physiology and the availability of established protocols.[6]

Dose Selection: The initial dose for a PK study is a critical parameter. It should be high enough to ensure that plasma concentrations are above the limit of quantification (LOQ) of the bioanalytical method, but well below any anticipated toxic levels.[2] Dose selection is often guided by preliminary in vitro efficacy data and any available toxicology information. A common starting point is a dose that is a fraction of the maximum tolerated dose (MTD) if known, or a dose that is a multiple of the in vitro IC50 or EC50.[6]

Route of Administration:

- **Intravenous (IV) Bolus:** This route provides a direct measure of the drug's distribution and elimination properties, bypassing absorption. It is essential for determining absolute bioavailability.
- **Oral Gavage (PO):** This is the most common intended route for many drugs and provides insights into the extent and rate of absorption from the gastrointestinal tract.[7]

B. Detailed Protocol: Single-Dose Pharmacokinetic Study in Mice (IV and PO)

This protocol outlines a typical single-dose PK study in mice to determine key pharmacokinetic parameters.

Materials:

- Indole-2-carboxamide test compound
- Vehicle for formulation (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water for oral administration; saline or a suitable solubilizing agent for intravenous administration)[4]

- Male or female mice (e.g., C57BL/6 or CD-1), weight-matched
- Dosing syringes and needles (appropriate gauge for tail vein injection and oral gavage)
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets or capillaries for submandibular or retro-orbital bleeding)[4]
- Centrifuge
- Freezer (-80°C) for plasma storage

Procedure:

- Animal Acclimation and Fasting:
 - Acclimate animals to the housing conditions for at least 3 days prior to the study.
 - For oral dosing, fast animals overnight (approximately 12-16 hours) with free access to water to minimize variability in gastric emptying and absorption. No fasting is typically required for IV dosing.
- Dose Preparation:
 - On the day of the study, prepare the dosing formulations of the indole-2-carboxamide derivative at the desired concentrations. Ensure the formulation is homogenous.
- Dosing:
 - Intravenous (IV) Administration:
 - Warm the mouse under a heat lamp to dilate the tail veins.
 - Administer the dose as a slow bolus into a lateral tail vein. Record the exact time of administration.
 - Oral (PO) Administration:

- Administer the dose directly into the stomach using a ball-tipped gavage needle.[8]
Record the exact time of administration.
- Blood Sampling:
 - Collect blood samples (typically 30-50 μ L) at predetermined time points. A typical sampling schedule might be:
 - IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - Blood can be collected via submandibular or retro-orbital plexus puncture for serial sampling from the same animal.[4]
 - Place blood samples into EDTA-coated tubes and keep on ice.
- Plasma Preparation:
 - Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
 - Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
 - Store the plasma samples at -80°C until bioanalysis.
- Bioanalysis:
 - Quantify the concentration of the indole-2-carboxamide derivative in the plasma samples using a validated LC-MS/MS method (see Section V).
- Data Analysis:
 - Plot the plasma concentration versus time data.
 - Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters from In Vivo Studies

Parameter	Description
C _{max}	Maximum observed plasma concentration
T _{max}	Time to reach C _{max}
AUC	Area under the plasma concentration-time curve
t _{1/2}	Elimination half-life
CL	Clearance
V _d	Volume of distribution
F (%)	Bioavailability (calculated from IV and PO data)

III. In Vitro ADME Assays: Early Insights into Drug-Like Properties

In vitro ADME assays are crucial for early-stage drug discovery, providing rapid and cost-effective screening of large numbers of compounds to identify those with favorable properties for further development.

A. Metabolic Stability Assay

Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[9] High metabolic instability can lead to rapid clearance and poor bioavailability in vivo. The data from this assay, in terms of half-life (t_{1/2}) and intrinsic clearance (CL_{int}), are used to rank-order compounds and predict in vivo hepatic clearance.[10]

Detailed Protocol: Liver Microsomal Stability Assay

Materials:

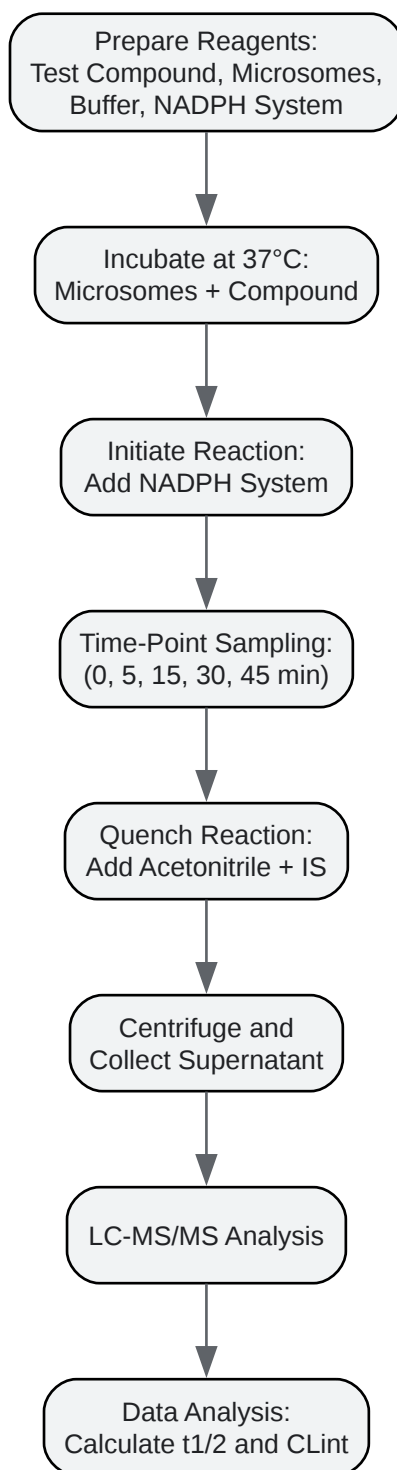
- Indole-2-carboxamide test compound (and positive control compounds with known metabolic stability, e.g., verapamil, testosterone)
- Pooled liver microsomes (human, rat, or mouse)

- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
- Magnesium chloride (MgCl₂)
- Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
- 96-well plates
- Incubator with shaker (37°C)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Thaw the liver microsomes on ice.
 - Prepare the incubation buffer containing phosphate buffer and MgCl₂.
 - Prepare the NADPH regenerating system solution.
- Incubation:
 - In a 96-well plate, add the incubation buffer.
 - Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[\[11\]](#)
 - Add the test compound to the wells to achieve the final desired concentration (e.g., 1 μM).
[\[11\]](#)
 - Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.

- Time-Point Sampling:
 - At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a quenching solution (cold acetonitrile with internal standard).[\[11\]](#)
 - The 0-minute time point serves as the initial concentration reference.
- Sample Processing:
 - Centrifuge the plate to pellet the precipitated proteins.
 - Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
- Data Analysis:
 - Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
 - Plot the natural logarithm of the percent remaining versus time.
 - Calculate the half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) from the slope of the linear regression.



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Figure 2: Workflow for the liver microsomal stability assay.

B. Plasma Protein Binding Assay

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target.[11] Only the unbound (free) fraction of the drug is pharmacologically active.[12] This assay is crucial for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[13]

Detailed Protocol: Equilibrium Dialysis for Plasma Protein Binding

Materials:

- Indole-2-carboxamide test compound
- Pooled plasma (human, rat, or mouse)
- Phosphate-buffered saline (PBS), pH 7.4
- Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)
- Incubator with shaker (37°C)
- Acetonitrile (ACN) with internal standard

Procedure:

- Device Preparation:
 - Assemble the equilibrium dialysis device according to the manufacturer's instructions.
- Sample Preparation:
 - Spike the test compound into the plasma at the desired concentration (e.g., 1-5 µM).
- Dialysis:
 - Add the plasma containing the test compound to one chamber of the dialysis device.
 - Add PBS to the other chamber.

- Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[12]
- Sample Collection:
 - After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
- Sample Analysis:
 - Analyze the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.
- Data Calculation:
 - Calculate the fraction unbound (fu) using the following formula:
 - $fu = (\text{Concentration in buffer chamber}) / (\text{Concentration in plasma chamber})$
 - The percentage of protein binding is calculated as $(1 - fu) * 100$.

IV. Bioanalytical Method Development and Validation: Ensuring Data Integrity

The accuracy and reliability of pharmacokinetic data are entirely dependent on the quality of the bioanalytical method used to quantify the drug in biological matrices.[14] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity, selectivity, and throughput.[15]

A. Key Principles of Method Development

The goal is to develop a method that is sensitive, selective, accurate, and precise for the specific indole-2-carboxamide derivative. Key steps include:

- Tuning of Mass Spectrometric Parameters: Optimization of precursor and product ions for multiple reaction monitoring (MRM).[16]
- Chromatographic Separation: Selection of an appropriate column and mobile phase to achieve good peak shape and separation from endogenous matrix components.

- Sample Preparation: Development of an efficient extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.[17]

B. Method Validation According to Regulatory Guidelines

A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9]

Table 2: Key Parameters for Bioanalytical Method Validation

Parameter	Acceptance Criteria
Selectivity	No significant interference at the retention time of the analyte and internal standard.
Accuracy	The mean value should be within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at the LLOQ).
Precision	The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Linearity	A linear relationship between concentration and response, with a correlation coefficient (r^2) ≥ 0.99 .
Recovery	The extraction efficiency should be consistent and reproducible.
Matrix Effect	The influence of the biological matrix on the ionization of the analyte should be minimal and consistent.
Stability	The analyte should be stable in the biological matrix under various storage and processing conditions.

V. Data Interpretation and Application in Drug Development

The pharmacokinetic data generated from these studies are integral to several key decisions in the drug development process:

- **Lead Optimization:** PK data guides medicinal chemists in modifying the chemical structure of indole-2-carboxamide derivatives to improve their ADME properties.
- **Prediction of Human Pharmacokinetics:** Data from preclinical species can be used to predict the pharmacokinetic profile in humans through allometric scaling or physiologically based pharmacokinetic (PBPK) modeling.
- **Dose Regimen Design for Clinical Trials:** Understanding the PK/PD relationship helps in selecting an appropriate dose and dosing schedule for first-in-human studies.[\[18\]](#)

VI. Conclusion

A thorough and well-designed pharmacokinetic evaluation is a cornerstone of the successful development of indole-2-carboxamide derivatives as therapeutic agents. By employing the robust protocols and understanding the scientific rationale outlined in this guide, researchers can generate high-quality, reliable data to de-risk their drug discovery programs and select candidates with the highest probability of clinical success. The integration of in vivo and in vitro studies, coupled with validated bioanalytical methods, provides a comprehensive understanding of a compound's ADME profile, ultimately accelerating the translation of promising molecules from the bench to the bedside.

References

- Sygnature Discovery. Plasma Protein Binding - Technical Notes. [\[Link\]](#)
- Duan, Y., et al. (2018). Murine Pharmacokinetic Studies. *Journal of Visualized Experiments*, (138), e57934. [\[Link\]](#)
- Grzelak, E. M., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. *ACS infectious diseases*, 4(10), 1435–1443. [\[Link\]](#)

- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. *Analytical biochemistry*, 72, 248–254.
- Zhang, Y., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. *Molecules (Basel, Switzerland)*, 27(15), 4964. [[Link](#)]
- Lepesheva, G. I., et al. (2019). Considerations for Dose Selection and Clinical Pharmacokinetics/Pharmacodynamics for the Development of Antibacterial Agents. *Clinical pharmacology and therapeutics*, 105(5), 1137–1147. [[Link](#)]
- Kromdijk, W., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. *LCGC North America*, 39(8), 384-388. [[Link](#)]
- Cyprotex. Microsomal Stability. [[Link](#)]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [[Link](#)]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. *Nature reviews. Drug discovery*, 2(3), 192–204.
- Creative Biolabs. Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. [[Link](#)]
- Domainex. Microsomal Clearance/Stability Assay. [[Link](#)]
- Zhang, D., et al. (2010). Method for voluntary oral administration of drugs in mice. *Current protocols in pharmacology*, Chapter 7, Unit7.13. [[Link](#)]
- Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. *Methods and protocols*, 4(3), 48. [[Link](#)]
- Altasciences. (2023). Best Practices for Preclinical Dose Range Finding Studies. [[Link](#)]
- Biotage. Bioanalytical sample preparation. [[Link](#)]

- Singh, S., et al. (2013). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. *International Journal of Pharmacy and Pharmaceutical Sciences*, 5(3), 423-426. [[Link](#)]
- Ceolin, S., et al. (2009). In-situ synthesis of molecularly imprinted polymers on the surface of micro-filtration glass-fiber membranes in multi-well filter plates.
- Xu, Y., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. *The AAPS journal*, 16(6), 1183–1194. [[Link](#)]
- Batrakova, E. V., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. *Journal of pharmaceutical sciences*, 99(8), 3465–3479. [[Link](#)]
- Emery Pharma. (2020, July 22). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS [Video]. YouTube. [[Link](#)]
- Patel, N. J., et al. (2017). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. *Indo American Journal of Pharmaceutical Sciences*, 4(11), 4415-4422. [[Link](#)]
- Shekunova, E. V., & Kovaleva, M. A. (2021). Dose Selection in Preclinical Studies: Cross-Species Dose Conversion. *Regulatory Research and Medicine Evaluation*, (1), 32-41. [[Link](#)]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [[Link](#)]
- University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. [[Link](#)]
- Di, L., et al. (2022). Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method. *The AAPS journal*, 25(1), 1. [[Link](#)]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [[Link](#)]
- Daikin Chemicals. (2019). FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in Mice. [[Link](#)]

- van der Meer, A. D., et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements in Organs-on-Chips. *Advanced healthcare materials*, 11(1), e2101399. [\[Link\]](#)
- Schebb, N. H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. *Analytical and bioanalytical chemistry*, 406(7), 1659–1677. [\[Link\]](#)
- University of British Columbia Animal Care Committee. (2017). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [\[Link\]](#)
- Domainex. Microsomal Clearance/Stability Assay. [\[Link\]](#)
- D'Urso, A., & Rigo, R. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. *Bioanalysis*, 11(15), 1369–1371. [\[Link\]](#)
- Banks, J. F., et al. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. *Journal of laboratory automation*, 19(4), 365–373. [\[Link\]](#)
- Parr, A. F. (2021). Dose Selection Using Preclinical PK Modelling and in Vivo Studies. *Astra Nova*. [\[Link\]](#)
- Diaz, D. A., et al. (2022). Dissolution Method Troubleshooting. *Dissolution Technologies*, 29(4), 116-125. [\[Link\]](#)
- Wehmeyer, K. R., & Kavetskaia, O. (2002). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. *Current Separations*, 21(1), 19-24. [\[Link\]](#)
- Kumar, A., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. *Indian Journal of Pharmaceutical Education and Research*, 56(2s), s287-s294. [\[Link\]](#)
- MacGowan, A. P., et al. (2000). Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint. *Antimicrobial agents and chemotherapy*, 44(4), 987–991. [\[Link\]](#)

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Sources

- [1. harvardapparatus.com \[harvardapparatus.com\]](http://harvardapparatus.com)
- [2. Considerations for Dose Selection and Clinical Pharmacokinetics/Pharmacodynamics for the Development of Antibacterial Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. bio-protocol.org \[bio-protocol.org\]](http://bio-protocol.org)
- [4. Murine Pharmacokinetic Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. How to validate a bioanalytical LC-MS/MS method for PK studies? \[synapse.patsnap.com\]](http://synapse.patsnap.com)
- [6. Dose Range Finding in Preclinical Studies | Altasciences Blog \[altasciences.com\]](http://altasciences.com)
- [7. Dose Selection in Preclinical Studies: Cross-Species Dose Conversion | Shekunova | Regulatory Research and Medicine Evaluation \[vedomostincesmp.ru\]](http://vedomostincesmp.ru)
- [8. animalcare.ubc.ca \[animalcare.ubc.ca\]](http://animalcare.ubc.ca)
- [9. fda.gov \[fda.gov\]](http://fda.gov)
- [10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG \[thermofisher.com\]](http://thermofisher.com)
- [11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec \[evotec.com\]](http://evotec.com)
- [12. sygnaturediscovery.com \[sygnaturediscovery.com\]](http://sygnaturediscovery.com)
- [13. enamine.net \[enamine.net\]](http://enamine.net)
- [14. youtube.com \[youtube.com\]](http://youtube.com)
- [15. pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)
- [16. youtube.com \[youtube.com\]](http://youtube.com)
- [17. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst \(RSC Publishing\) DOI:10.1039/C4AN00094C \[pubs.rsc.org\]](http://pubs.rsc.org)
- [18. Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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